1h-heptafluorocyclopentene

Vue d'ensemble

Description

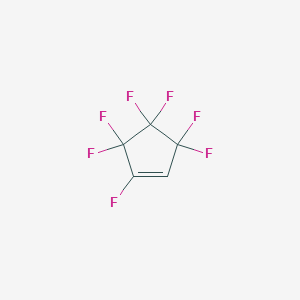

1h-heptafluorocyclopentene is a fluorinated organic compound with the molecular formula C₅HF₇. It is a derivative of cyclopentene where seven hydrogen atoms are replaced by fluorine atoms. This compound is known for its high chemical stability and unique properties due to the presence of multiple fluorine atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1h-heptafluorocyclopentene can be synthesized through various methods. One common method involves the fluorination of cyclopentene using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction typically occurs under controlled conditions to ensure selective fluorination and to avoid over-fluorination or decomposition of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials.

Analyse Des Réactions Chimiques

Types of Reactions: 1h-heptafluorocyclopentene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or organometallic compounds can be used.

Addition Reactions: Catalysts like palladium or platinum may be employed to facilitate the addition reactions.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives with different functional groups, while addition reactions may result in the formation of saturated or partially saturated compounds.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

1H-Heptafluorocyclopentene is characterized by its high stability and low reactivity, making it an ideal candidate for various applications. Its molecular structure allows for a range of interactions with other chemical species, which can be exploited in different industrial and research contexts.

Applications in Material Science

Fluoropolymer Production

One of the primary applications of this compound is in the production of fluoropolymers. These materials are known for their excellent chemical resistance, thermal stability, and low friction properties. They find extensive use in:

- Coatings : Fluorinated coatings derived from this compound provide superior weather resistance and durability, making them suitable for outdoor applications such as automotive and architectural coatings.

- Electrical Insulation : The compound is utilized in the manufacture of insulating materials for electrical components due to its dielectric properties.

Environmental Applications

Greenhouse Gas Studies

Research indicates that this compound has potential implications in studies related to greenhouse gases. Its low global warming potential compared to other fluorinated gases makes it a subject of interest in climate change mitigation efforts. Studies have shown that it can serve as a replacement for more harmful fluorinated compounds in certain applications .

Chemical Synthesis

This compound is also used as a building block in organic synthesis. Its unique structure allows chemists to create complex molecules through various reactions, including:

- Fluorination Reactions : It can act as a precursor for synthesizing other fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals.

- Polymerization Processes : The compound can undergo polymerization to form high-performance materials with specialized properties.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1h-heptafluorocyclopentene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the reactivity and stability of the compound, making it a valuable tool in various chemical and biological processes. The specific pathways and targets depend on the context in which the compound is used, such as in catalysis or as a probe in biological studies.

Comparaison Avec Des Composés Similaires

- Cyclopentene, 1,2-dichloro-3,3,4,4,5,5-hexafluoro-

- 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene

- 1,2,3,3,4,4,5-Heptafluorocyclopentene

Comparison: 1h-heptafluorocyclopentene is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties Compared to similar compounds, it may exhibit different reactivity patterns, stability, and applications

Activité Biologique

1H-Heptafluorocyclopentene (CAS Number: 1892-03-1) is a fluorinated cyclic compound characterized by its unique structure, which includes seven fluorine atoms attached to a cyclopentene ring. This compound has garnered interest in various fields, including medicinal chemistry, materials science, and environmental studies, due to its distinctive chemical properties and potential biological applications.

This compound has the molecular formula C5HF7 and exhibits a boiling point of approximately 21°C. Its high fluorine content contributes to its stability and low reactivity under standard conditions, making it suitable for various applications in organic synthesis and as a solvent in chemical reactions .

The biological activity of this compound is primarily linked to its interaction with biological systems at the molecular level. The compound's mechanism of action involves:

Toxicological Studies

Research into the toxicological effects of this compound has been conducted using animal models. A notable study involved intraperitoneal injections in mice, where it was observed that:

- Absorption and Distribution : Approximately 95% of the administered dose was absorbed within 24 hours, indicating rapid uptake into the systemic circulation .

- Histopathological Effects : Histological examinations revealed mild congestion in liver tissues, suggesting potential hepatotoxicity. However, most subjects survived without significant distress, indicating a need for further investigation into long-term effects .

Pharmacokinetics

Pharmacokinetic studies have shown that after administration, 80% of the compound is eliminated within two weeks, primarily through the liver and spleen. This rapid clearance suggests potential applications in medical scenarios where quick excretion is beneficial .

Case Studies

- Fluorinated Biomolecules : A study examined the interaction of this compound with various biomolecules, revealing that its fluorination pattern could modulate biological activity by altering binding affinities with proteins and nucleic acids .

- Environmental Impact : Research has also focused on the environmental implications of using fluorinated compounds like this compound in industrial applications. Its stability raises concerns about bioaccumulation and persistence in ecosystems .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar fluorinated compounds is presented below:

| Compound Name | Molecular Formula | Boiling Point (°C) | Key Biological Activity |

|---|---|---|---|

| This compound | C5HF7 | ~21 | Potential hepatotoxicity |

| 1,1,2,2-Hexafluorocyclopentane | C5H2F6 | ~18 | Lower reactivity |

| 1,1,2,2,3,3-Octafluorocyclopentane | C5H3F8 | ~25 | Increased stability |

Propriétés

IUPAC Name |

1,3,3,4,4,5,5-heptafluorocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDCOETZVBNIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C1(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074654 | |

| Record name | 1,3,3,4,4,5,5-Heptafluoro-Cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892-03-1 | |

| Record name | 1,3,3,4,4,5,5-Heptafluorocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentene, 1,3,3,4,4,5,5-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, 1,3,3,4,4,5,5-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,3,4,4,5,5-Heptafluoro-Cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Perfluoro(cyclopent-1-ene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary atmospheric removal process for 1H-Heptafluorocyclopentene?

A1: The primary atmospheric removal process for this compound is its reaction with hydroxyl radicals (OH). [, ] This reaction has been extensively studied, and its rate coefficients have been determined across various temperatures.

Q2: What are the major degradation products of this compound in the atmosphere?

A2: Upon reaction with OH radicals in the presence of oxygen (O2), this compound degrades primarily into F(O)CCF2CF2CF2CH(O), CF2O, and CO2. [] These products suggest a ring-opening mechanism at the carbon-carbon double bond during degradation.

Q3: How does the atmospheric lifetime of this compound compare to other fluorinated compounds?

A3: With an estimated atmospheric lifetime of 252 days, this compound exhibits relatively short atmospheric persistence compared to some other highly fluorinated compounds. [] This shorter lifetime is primarily attributed to its reactivity with OH radicals.

Q4: Does this compound significantly contribute to ozone depletion?

A4: Research indicates that this compound has a negligible photochemical ozone creation potential (POCP). [] This finding suggests that it is unlikely to contribute significantly to ozone layer depletion.

Q5: What is the global warming potential of this compound?

A5: While its atmospheric lifetime is relatively short, this compound possesses a significant 100-year time horizon global warming potential (GWP) of 46.7. [] This value highlights its potential contribution to climate change if released into the atmosphere.

Q6: What research methods are employed to study the atmospheric chemistry of this compound?

A6: Researchers utilize various techniques to investigate the atmospheric fate of this compound. These include pulsed laser photolysis-laser-induced fluorescence to determine reaction rate coefficients, [] relative rate techniques employing reference compounds, [, ] and product analysis via gas chromatography to identify and quantify degradation products. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.